molecular formula C5H7BrN4O2S B8553845 2-Amino-5-bromopyridine-3-sulfonohydrazide

2-Amino-5-bromopyridine-3-sulfonohydrazide

Cat. No. B8553845
M. Wt: 267.11 g/mol
InChI Key: BUBAIZHUKPAINV-UHFFFAOYSA-N
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Description

2-Amino-5-bromopyridine-3-sulfonohydrazide is a useful research compound. Its molecular formula is C5H7BrN4O2S and its molecular weight is 267.11 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C5H7BrN4O2S

Molecular Weight

267.11 g/mol

IUPAC Name

2-amino-5-bromopyridine-3-sulfonohydrazide

InChI

InChI=1S/C5H7BrN4O2S/c6-3-1-4(5(7)9-2-3)13(11,12)10-8/h1-2,10H,8H2,(H2,7,9)

InChI Key

BUBAIZHUKPAINV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)NN)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5-bromopyridine-3-sulfonyl chloride (94 mg, 0.35 mmol) was taken into THF (2 mL) followed by addition of anhydrous hydrazine (40 uL, 1.4 mmol) and the mixture was stirred for 10 minutes at room temperature. The mixture was concentrated and dried to give 2-amino-5-bromopyridine-3-sulfonohydrazide as a white solid, which was then taken into ethanol (2 mL) followed by addition of sodium acetate (320 mg, 3.9 mmol) and ethyl iodide (140 uL, 1.75 mmol). The mixture was refluxed for 12 h then cooled to room temperature and concentrated. The residue was partitioned with ethyl acetate and water and the organic phase washed with brine then dried over sodium sulfate, filtered and concentrated to give 5-bromo-3-(ethylsulfonyl)pyridin-2-amine (67 mg, 72%) as a yellow oil. MS (EI) for C7H9N2SO2Br: 265, 267 (MH+).
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
40 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

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